![molecular formula C27H22N2O3 B587145 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol CAS No. 1276477-91-8](/img/structure/B587145.png)
1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol” is an impurity of Carvedilol . It has a molecular formula of C27H22N2O3 and a molecular weight of 422.48 .
Molecular Structure Analysis
The molecular structure of “1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol” consists of two carbazole groups attached to a propan-2-ol molecule via oxygen atoms.Physical And Chemical Properties Analysis
“1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol” has a molecular formula of C27H22N2O3 and a molecular weight of 422.48 . Further physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Optoelectronic Devices
Carbazole derivatives like 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol are known for their excellent optoelectronic properties. They are used in the development of nanodevices , rechargeable batteries , and electrochemical transistors due to their high charge carrier mobility and morphological stability . The electropolymerization of carbazole moieties can lead to materials with extended conjugation lengths, which are beneficial for creating devices with lower bandgap energies.
Photovoltaics
In the field of solar energy, carbazole derivatives are utilized in photovoltaic devices . They contribute to the efficiency of solar cells by enhancing the charge transport ability. This is crucial for converting solar energy into electrical energy with higher conversion rates .
Biosensors
The chemical structure of carbazole derivatives allows for the development of sensitive and selective biosensors . These sensors can detect biological molecules or chemical substances with high precision, which is essential in medical diagnostics and environmental monitoring .
Corrosion Inhibition
Carbazole compounds serve as effective corrosion inhibitors . They protect materials from degradation by forming a protective layer that prevents the underlying material from reacting with environmental factors like oxygen and water .
Electroluminescent Devices
Electroluminescent devices: , such as OLEDs (Organic Light Emitting Diodes) , benefit from the thermal stability and hole-transport ability of carbazole derivatives. They are key components in achieving high luminance and efficiency in lighting and display technologies .
Pharmaceutical Applications
Carbazole derivatives exhibit a range of biological activities, including antiviral , sedative , antioxidant , antifungal , antibacterial , antitumor , and anti-inflammatory properties. This makes them valuable in the development of new medications and treatments for various diseases .
Energy Storage
In the realm of energy storage, carbazole derivatives are explored for their potential in batteries and supercapacitors . Their good environmental stability and photoconductivity make them suitable for creating high-performance energy storage devices .
Diabetes Management
Some carbazole-containing molecules have shown promise in fighting diabetes . They play a role in the development of therapeutic agents that can manage blood sugar levels and provide better control over the disease .
Mecanismo De Acción
Target of Action
It is noted as a carvedilol impurity . Carvedilol is known to target beta-adrenergic receptors, which play a crucial role in the cardiovascular system .
Mode of Action
If it behaves similarly to carvedilol, it may act as a non-selective beta-blocker and an alpha-1 blocker .
Biochemical Pathways
Carvedilol, a related compound, is known to affect pathways associated with cardiovascular function .
Result of Action
If it behaves similarly to carvedilol, it may have effects on the cardiovascular system .
Propiedades
IUPAC Name |
1,3-bis(9H-carbazol-4-yloxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O3/c30-17(15-31-24-13-5-11-22-26(24)18-7-1-3-9-20(18)28-22)16-32-25-14-6-12-23-27(25)19-8-2-4-10-21(19)29-23/h1-14,17,28-30H,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSFAJDXMJPYOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(COC4=CC=CC5=C4C6=CC=CC=C6N5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747165 |
Source


|
| Record name | 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol | |
CAS RN |
1276477-91-8 |
Source


|
| Record name | 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



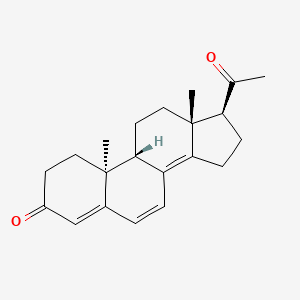

![7-[3-(Undeca-2,5,8-trien-1-yl)oxiran-2-yl]hept-5-enoic acid](/img/structure/B587071.png)
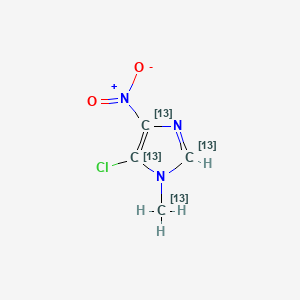
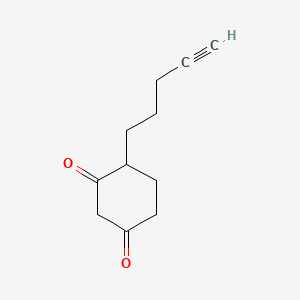

![4-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B587081.png)
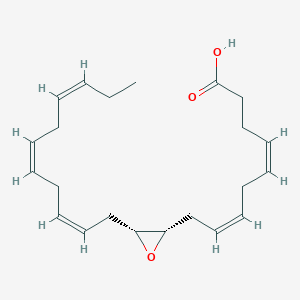
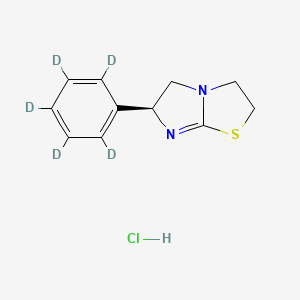
![(3S)-3-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid](/img/structure/B587086.png)